molecular formula C23H30N2O7 B12706555 Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate CAS No. 67078-97-1

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Cat. No.: B12706555
CAS No.: 67078-97-1
M. Wt: 446.5 g/mol
InChI Key: BJZLZKZOTKFYIS-UHFFFAOYSA-N
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Description

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate is a chemical compound known for its unique structure and properties. It belongs to the class of 1,4-dihydropyridines, which are widely studied for their pharmacological activities, particularly as calcium channel blockers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate typically involves the esterification of the corresponding carboxylic acids. One common method includes the Michael addition of 3-aminocrotonic acid ester to aralkylidene acetoacetic acid esters, followed by ring closure to form the dihydropyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar esterification and cyclization reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and reduced amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Isopropyl 2-propoxyethyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by blocking calcium channels. This action inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular smooth muscle contraction .

Comparison with Similar Compounds

Properties

CAS No.

67078-97-1

Molecular Formula

C23H30N2O7

Molecular Weight

446.5 g/mol

IUPAC Name

5-O-propan-2-yl 3-O-(2-propoxyethyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C23H30N2O7/c1-6-10-30-11-12-31-22(26)19-15(4)24-16(5)20(23(27)32-14(2)3)21(19)17-8-7-9-18(13-17)25(28)29/h7-9,13-14,21,24H,6,10-12H2,1-5H3

InChI Key

BJZLZKZOTKFYIS-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC(C)C)C)C

Origin of Product

United States

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